布鲁索黄酮 F

描述

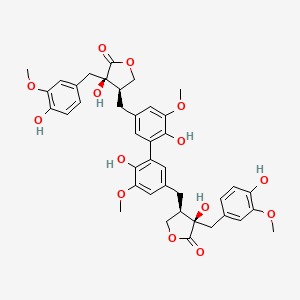

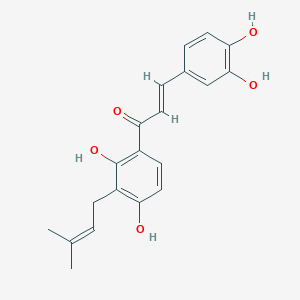

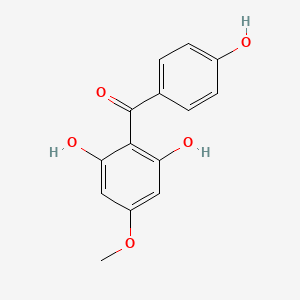

布鲁氏黄酮醇 F 是一种从桑科植物中分离得到的异戊烯基化黄酮类化合物,特别是来自桑树。异戊烯基化黄酮类化合物是一种特殊的黄酮类化合物衍生物,其特征是在黄酮类化合物的母体核中存在一个或多个异戊烯基。 这些化合物以其多种生物活性而闻名,包括抗癌、抗炎和神经保护作用 .

科学研究应用

布鲁氏黄酮醇 F 在科学研究中有着广泛的应用,包括:

化学: 用作化学研究中的参考标准和合成前体.

生物学: 研究其生物活性,包括抗癌、抗炎和神经保护作用.

医学: 研究其在治疗各种疾病中的潜在治疗应用.

作用机制

布鲁氏黄酮醇 F 主要通过抑制黄嘌呤氧化酶发挥作用,黄嘌呤氧化酶是一种参与活性氧生成过程的酶。 通过抑制这种酶,布鲁氏黄酮醇 F 降低氧化应激和炎症,有助于其抗癌和抗炎特性 . 涉及的分子靶点和途径包括氧化应激途径的调节和促炎介质的抑制 .

生化分析

Biochemical Properties

Broussoflavonol F plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, Broussoflavonol F inhibits the Fe²⁺-induced formation of thiobarbituric acid reactive substances (TBARS) in a concentration-dependent manner . This interaction suggests that Broussoflavonol F can act as an antioxidant, protecting cells from oxidative stress. Additionally, Broussoflavonol F exhibits cytotoxicity against human cancer cell lines, indicating its potential as an anti-cancer agent .

Cellular Effects

Broussoflavonol F exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Broussoflavonol F induces apoptosis and inhibits cell proliferation . This compound also affects the expression of genes involved in oxidative stress response, further highlighting its role as an antioxidant. Moreover, Broussoflavonol F has been reported to modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of Broussoflavonol F involves several key interactions at the molecular level. Broussoflavonol F binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Broussoflavonol F inhibits the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, Broussoflavonol F can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell survival, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Broussoflavonol F change over time. Studies have shown that Broussoflavonol F is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to Broussoflavonol F has been observed to have sustained effects on cellular function, including prolonged antioxidant activity and continued inhibition of cancer cell proliferation . These findings suggest that Broussoflavonol F maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of Broussoflavonol F vary with different dosages in animal models. At lower doses, Broussoflavonol F exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, Broussoflavonol F may exhibit toxic or adverse effects. For instance, high doses of Broussoflavonol F have been associated with cytotoxicity in normal cells, indicating a potential threshold for safe and effective use . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

Broussoflavonol F is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, Broussoflavonol F inhibits enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and protecting cells from damage. Additionally, Broussoflavonol F may influence the levels of metabolites involved in cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, Broussoflavonol F is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Broussoflavonol F in target cells and tissues . The transport and distribution of Broussoflavonol F are crucial for its bioactivity, as they determine the concentration of the compound at its site of action. Understanding these processes can help optimize the therapeutic use of Broussoflavonol F.

Subcellular Localization

Broussoflavonol F exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, Broussoflavonol F may localize to the mitochondria, where it exerts its antioxidant effects by reducing the production of reactive oxygen species. The subcellular localization of Broussoflavonol F is essential for its bioactivity, as it determines the interactions with specific biomolecules and cellular processes.

准备方法

合成路线和反应条件

布鲁氏黄酮醇 F 的合成涉及黄酮类骨架的异戊烯基化。异戊烯基化是指将异戊烯基(如异戊烯基、香叶基、薰衣草基和法呢基)添加到黄酮类化合物的结构中。 这种修饰可以通过多种化学反应来实现,包括氧化、环化和羟基化 .

工业生产方法

布鲁氏黄酮醇 F 的工业生产通常涉及从天然来源(如桑树)中提取和分离该化合物。 合成生物学和代谢工程方面的先进技术也被用于增强黄酮类化合物及其修饰形式的生产 .

化学反应分析

反应类型

布鲁氏黄酮醇 F 会经历几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化衍生物。

还原: 还原反应可以修饰化合物中存在的官能团。

取代: 取代反应可以替代分子中的特定原子或基团.

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常涉及控制温度、pH 值和溶剂体系,以确保所需的修饰 .

形成的主要产物

这些反应形成的主要产物包括布鲁氏黄酮醇 F 的各种氧化、还原和取代衍生物。 这些衍生物通常表现出增强或修饰的生物活性 .

相似化合物的比较

类似化合物

与布鲁氏黄酮醇 F 类似的化合物包括其他异戊烯基化黄酮类化合物,如:

- 布鲁氏黄烷 A

- 布鲁氏橙酮 A

- 布鲁氏黄酮醇 G

独特性

布鲁氏黄酮醇 F 的独特性在于其对人癌细胞系的细胞毒性高,IC50 值范围为 3.83 至 4.13 µM . 这使其成为抗癌治疗领域进一步研究和开发的有希望的候选者。

属性

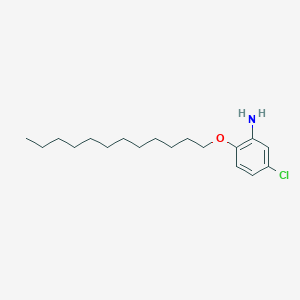

IUPAC Name |

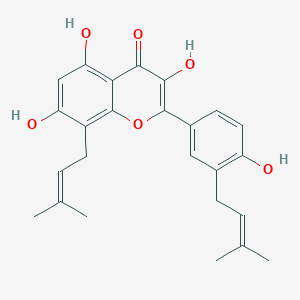

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMNUQOUANAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

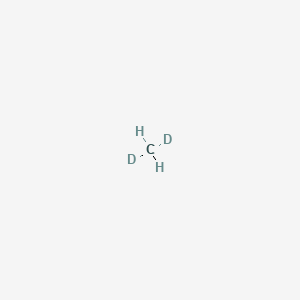

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic targets of Broussoflavonol F?

A1: Broussoflavonol F has shown promising interactions with various protein targets relevant to disease pathways. Studies highlight its potential as a:

- SARS-CoV-2 Main Protease Inhibitor: Molecular docking studies suggest that Broussoflavonol F can bind to the main protease of SARS-CoV-2, potentially inhibiting its activity. [, ]

- PAK1 Inhibitor: Broussoflavonol F emerged as a potential PAK1 inhibitor in molecular docking simulations, implicating its potential use against COVID-19. []

- MAPK1 Inhibitor: Research indicates Broussoflavonol F exhibits strong binding affinity to MAPK1, suggesting potential as an anti-COVID-19 agent by inhibiting the MAPK1 pathway. []

- Fructose 1,6-Bisphosphatase (FBPase) Inhibitor: Molecular docking studies indicate that Broussoflavonol F can interact with the allosteric site of FBPase, a key enzyme in gluconeogenesis, suggesting potential antidiabetic activity. []

- Antiplatelet Agent: Broussoflavonol F has demonstrated strong inhibition of arachidonic acid (AA)-induced platelet aggregation, potentially acting as a cyclooxygenase inhibitor. []

Q2: What is the molecular structure of Broussoflavonol F?

A2: Broussoflavonol F is a prenylated flavonol. Although the provided research excerpts do not explicitly state the molecular formula and weight, they offer detailed spectroscopic data from techniques like UV, IR, HRESIMS, 1D, and 2D NMR. [, , , , , , ] These data are crucial for structural elucidation and confirmation.

Q3: How does the structure of Broussoflavonol F relate to its activity?

A3: While the provided research doesn't delve into comprehensive Structure-Activity Relationship (SAR) studies for Broussoflavonol F, it highlights the importance of its prenylated flavonol structure for its observed activities. For instance, the prenyl group is likely crucial for its interaction with targets like SARS-CoV-2 main protease and FBPase. [, ] Further research exploring modifications to its core structure could optimize its potency and selectivity for specific targets.

Q4: What is known about the stability of Broussoflavonol F?

A4: The provided research does not provide specific information about the stability of Broussoflavonol F under various conditions or potential formulation strategies to enhance its stability, solubility, or bioavailability. Future studies focusing on these aspects are essential for translating its therapeutic potential into practical applications.

Q5: Has Broussoflavonol F shown efficacy in in vitro or in vivo models?

A5: Yes, research indicates that Broussoflavonol F exhibits promising in vitro activities:

- Antioxidant Activity: Broussoflavonol F demonstrates potent antioxidant activity, as evidenced by its radical scavenging abilities against DPPH. [, ]

- Antimelanogenesis Activity: Broussoflavonol F shows potential as a cosmetic ingredient by inhibiting melanin production in B16 melanoma cells without significant cytotoxicity. []

- Cytotoxic Activity: Broussoflavonol F exhibits moderate cytotoxic activity against several human cancer cell lines, including KB, MCF-7, HepG-2, and LU. []

Q6: What are the potential sources of Broussoflavonol F?

A6: Broussoflavonol F has been identified and isolated from various plant sources, particularly those belonging to the Moraceae family. These sources include:

- Propolis from Stingless Bees: Broussoflavonol F is a notable component of propolis collected from stingless bees like Tetragonula aff. biroi and Wallacetrigona incisa. [, , , ]

- Macaranga Species: Several species of the Macaranga genus, including Macaranga gigantea, Macaranga inermis, Macaranga recurvata, and Macaranga indica, have been identified as sources of Broussoflavonol F. [, , , , ]

- Morus cathayana: This plant, belonging to the Moraceae family, has also been identified as a source of Broussoflavonol F. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。